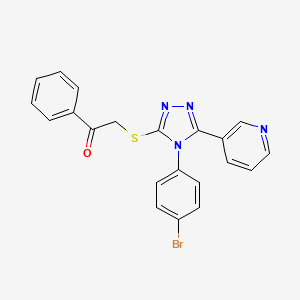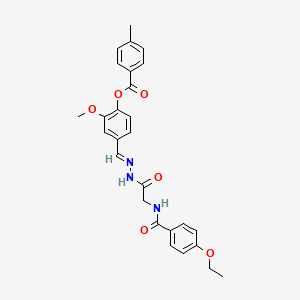![molecular formula C18H14Br3N5OS B12012021 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide CAS No. 618880-30-1](/img/structure/B12012021.png)
2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with the following structural formula:
C20H21N5OS
It features an intriguing combination of functional groups, including an allyl group, a pyridine ring, a triazole ring, and a sulfanyl (thiol) group. Let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, followed by cyclization. The specific steps and reagents used may vary, but the overall process aims to assemble the desired structure.
Reaction Conditions:: The reaction conditions typically involve organic solvents, catalysts, and controlled temperatures. For example, a palladium-catalyzed cross-coupling reaction between an allyl halide and a pyridine derivative could be employed.
Industrial Production:: While industrial-scale production methods are proprietary, laboratories often synthesize this compound on a smaller scale for research purposes.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The sulfanyl group can undergo oxidation to form a sulfoxide or a sulfone.
Substitution: The tribromophenyl moiety is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the triazole ring may yield a dihydrotriazole.
Allyl halides: Used in the allylation step.
Pyridine derivatives: Serve as precursors.
Bromine: For tribromination.
Major Products:: The major products depend on the specific reaction conditions. Potential products include regioisomers, stereoisomers, and different oxidation states of the sulfur atom.
Aplicaciones Científicas De Investigación
Chemistry::
Catalysis: Investigated as ligands for transition metal complexes.
Organic Synthesis: Building block for more complex molecules.
Antimicrobial Properties: Studied for potential antibacterial or antifungal activity.
Enzyme Inhibition: May interact with specific enzymes.
Materials Science: Potential use in polymer chemistry.
Pharmaceuticals: Scaffold for drug development.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly through covalent bonding or allosteric effects.
Comparación Con Compuestos Similares
While this compound is unique due to its specific combination of functional groups, similar compounds include:
Propiedades
Número CAS |
618880-30-1 |
|---|---|
Fórmula molecular |
C18H14Br3N5OS |
Peso molecular |
588.1 g/mol |
Nombre IUPAC |
2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide |
InChI |
InChI=1S/C18H14Br3N5OS/c1-2-7-26-17(14-5-3-4-6-22-14)24-25-18(26)28-10-15(27)23-16-12(20)8-11(19)9-13(16)21/h2-6,8-9H,1,7,10H2,(H,23,27) |
Clave InChI |
DQUWQGROJMQSHJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)Br)Br)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011943.png)
![isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12011954.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011962.png)

![N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B12011973.png)


![2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12011986.png)
![(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12011992.png)
![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012000.png)

![N-[4-(diethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12012012.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12012016.png)
